3-(1-methyl-1H-imidazol-2-yl)butan-2-ol 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750949
InChI: InChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

CAS No.:

Cat. No.: VC17750949

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-imidazol-2-yl)butan-2-ol -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 3-(1-methylimidazol-2-yl)butan-2-ol
Standard InChI InChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3
Standard InChI Key UQTSCWWRYVVTJQ-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CN1C)C(C)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol consists of a four-carbon butan-2-ol chain with a hydroxyl group (-OH) at the second carbon and a 1-methylimidazol-2-yl group at the third carbon (Figure 1). The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, introduces aromaticity and polarity to the molecule. The methyl group at the imidazole’s 1-position enhances steric and electronic effects, potentially influencing reactivity and solubility .

Table 1: Comparative Molecular Properties of Analogous Compounds

Property3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol(2S)-4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol 4-Amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol
Molecular FormulaC₈H₁₄N₂OC₈H₁₄N₂OC₈H₁₂F₃N₃O
Molecular Weight (g/mol)154.21154.21223.20
Functional Groups-OH, imidazole-OH, imidazole-OH, imidazole, -NH₂, -CF₃

Spectroscopic and Computational Data

While experimental spectra for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol are unavailable, predictive models based on analogs suggest:

  • Infrared (IR) Spectroscopy: A broad O-H stretch near 3200–3400 cm⁻¹ and C=N/C=C stretches in the imidazole ring (1450–1600 cm⁻¹) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 154.21 ([M]⁺) with fragmentation patterns involving loss of H₂O (-18 Da) and cleavage of the imidazole ring.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of imidazole-containing alcohols typically involves:

  • Imidazole Alkylation: Reaction of 1-methylimidazole with a halogenated alcohol precursor (e.g., 3-bromobutan-2-ol) under basic conditions.

  • Grignard Reaction: Coupling of a pre-formed imidazole Grignard reagent with a ketone intermediate, followed by reduction to the alcohol.

Example Reaction Scheme:

1-Methylimidazole+3-Bromobutan-2-olBase3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol+HBr\text{1-Methylimidazole} + \text{3-Bromobutan-2-ol} \xrightarrow{\text{Base}} \text{3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol} + \text{HBr}

Purification Techniques

  • Chromatography: Column chromatography using silica gel and polar eluents (e.g., ethyl acetate/methanol mixtures) to separate the product from unreacted starting materials.

  • Recrystallization: Utilization of ethanol/water mixtures to isolate high-purity crystals .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in polar solvents (water, ethanol) due to the hydroxyl and imidazole groups. Limited solubility in non-polar solvents (hexane, chloroform) .

  • Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.

Thermodynamic Parameters

  • Melting Point: Estimated 80–90°C based on analogs .

  • Boiling Point: Predicted ~250°C (extrapolated from similar alcohols).

Biological and Industrial Applications

Agrochemical Utility

  • Insecticidal Properties: Structural analogs demonstrate efficacy against lepidopteran pests, likely through neurotoxic mechanisms.

Research Gaps and Future Directions

  • Synthetic Optimization: Development of one-pot synthesis methods to improve yield and reduce waste.

  • Biological Screening: In vitro and in vivo assays to validate hypothesized antimicrobial and insecticidal activities.

  • Computational Modeling: DFT studies to predict reaction pathways and intermolecular interactions.

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